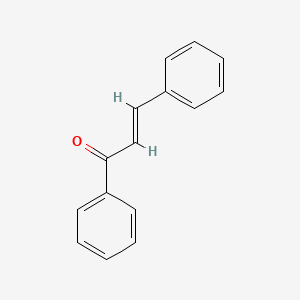

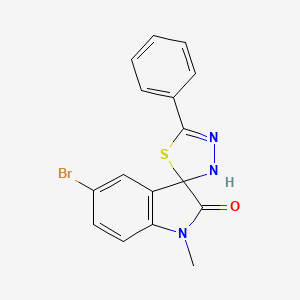

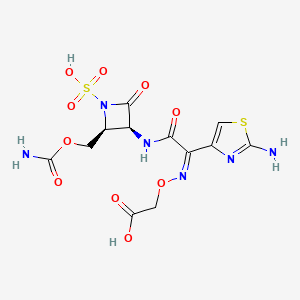

3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

Übersicht

Beschreibung

Prostaglandin E2 (PGE2) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both cyclooxygenase-2 (COX-2) and microsomal PGE synthase-1 (mPGES-1). CAY10526 is an inhibitor of PGE2 production through the selective modulation of mPGES-1 expression. It dose-dependently inhibits PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM without any effect on COX-2 expression.

Selective inhibitor of mPGES-1; Novel inhibitor of NF-κB signaling pathway

CAY10526 is a selective inhibitor of mPGES-1. It also acts as an inhibitor of the NF-κB signaling pathway.

Wissenschaftliche Forschungsanwendungen

Modulator of mPGES-1 Expression

CAY10526 is known to be a modulator of microsomal prostaglandin E2 synthase-1 (mPGES-1) expression . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a lipid compound that acts as a mediator of inflammation .

Inhibitor of PGE2 Production

CAY10526 has been found to inhibit PGE2 production in a dose-dependent manner . This is particularly significant in the context of inflammation, where increased synthesis of PGE2 can be accounted for by increased expression of both cyclooxygenase-2 (COX-2) and mPGES-1 .

Role in Immunology and Inflammation

Given its ability to modulate mPGES-1 expression and inhibit PGE2 production, CAY10526 has potential applications in the field of immunology and inflammation . It could be used to study the inflammatory response and potentially develop treatments for inflammatory diseases .

Role in Lipid Biochemistry

CAY10526’s interaction with lipid compounds like PGE2 places it within the realm of lipid biochemistry . It could be used to study the roles of various lipids in biological processes and diseases .

Role in Cancer Research

CAY10526 has been found to significantly suppress tumor growth and increase apoptosis in melanoma xenografts . This suggests potential applications in cancer research, particularly in the study of melanoma .

Role in Cell Growth and Migration

In a study involving cholangiocarcinoma (CCA) cells, CAY10526 and siRNA mPGES-1 markedly suppressed mPGES-1 protein levels, growth, and migration abilities of CCA cell lines . This indicates potential applications in studying cell growth and migration .

Wirkmechanismus

Target of Action

CAY10526 primarily targets microsomal prostaglandin E2 synthase-1 (mPGES-1) . mPGES-1 is a key enzyme involved in the production of prostaglandin E2 (PGE2), a major prostaglandin synthesized at sites of inflammation .

Mode of Action

CAY10526 acts as a selective inhibitor of mPGES-1 expression . By selectively modulating mPGES-1 expression, CAY10526 effectively inhibits PGE2 production .

Biochemical Pathways

The primary biochemical pathway affected by CAY10526 is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins, including PGE2, which play crucial roles in inflammation and pain. By inhibiting mPGES-1, CAY10526 reduces the production of PGE2, thereby modulating the inflammatory response .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability and pharmacokinetics.

Result of Action

CAY10526’s inhibition of PGE2 production results in a reduction of inflammation and pain . In addition, it has been shown to suppress tumor growth and increase apoptosis in melanoma xenografts . It also modulates the expression of various proteins involved in apoptosis, including BCL-2, BCL-XL, BAX, BAK, and caspase 3 .

Action Environment

The action of CAY10526 can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate PGE2 production, against which CAY10526 can act . .

Eigenschaften

IUPAC Name |

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCDILPNCJIDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)